1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom. This particular compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical methods, often involving the cyclization of nitrile oxides with alkynes or other suitable precursors. It is commercially available from chemical suppliers and can also be synthesized in laboratory settings.
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea typically involves several key steps:
The synthetic routes can vary based on the specific substituents on the phenyl group and other conditions such as temperature, solvent, and catalysts used. Advanced techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times.
The molecular structure of 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea can be described as follows:
Property | Value |
---|---|
Molecular Formula | C15H18N4O2 |
Molecular Weight | 286.33 g/mol |
IUPAC Name | 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea |
InChI Key | LPEKZMUSADNNSA-UHFFFAOYSA-N |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea is primarily related to its potential biological activities. Research indicates that compounds in this class may inhibit specific enzymes or receptors involved in disease processes, such as cancer cell proliferation.
Studies have shown that this compound may exhibit activity against receptor tyrosine kinases, particularly FLT3, which is implicated in acute myeloid leukemia. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby blocking its function.
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-methoxyphenyl)urea typically appears as a solid or crystalline substance at room temperature. Its solubility varies depending on solvents used but generally shows good solubility in organic solvents like dimethyl sulfoxide and ethanol.
Key chemical properties include:
The compound has several scientific applications:
The isoxazole ring (C₃H₃NO) serves as a privileged scaffold in medicinal chemistry due to its balanced pharmacokinetic properties and structural rigidity. This heterocycle enhances metabolic stability by resisting enzymatic degradation—a critical advantage over furan or pyrrole analogs—while its dipole moment (≈3.0 D) facilitates both hydrophobic interactions and polar contacts with biological targets [5]. In 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea, the isoxazole’s 3-position links to the urea group, directing the tert-butyl substituent toward solvent-exposed regions in binding pockets. This orientation exploits the steric bulk of the tert-butyl group (van der Waals volume ≈ 120 ų) to restrict conformational mobility, thereby enhancing target selectivity [2]. Computational analyses indicate the isoxazole ring contributes significantly to the compound’s overall planarity (dihedral angle < 10° with urea), promoting optimal π-stacking with aromatic residues in enzyme binding sites [5].
Property | Value | Method/Description |
---|---|---|
Molecular Weight | 289.33 g/mol | Calculated from C₁₅H₁₉N₃O₃ |
Hydrogen Bond Donors | 2 | Urea -NH groups |
Hydrogen Bond Acceptors | 4 | Isoxazole N,O; urea C=O; methoxy O |
XLogP3 | 2.9 | Partition coefficient (lipophilicity) |
Heavy Atom Count | 21 | Non-hydrogen atoms |
Topological Polar Surface Area | 74.9 Ų | Predictive of membrane permeability |
The urea functional group (–NH–C(=O)–NH–) in this compound acts as a conformational lock and a bidirectional hydrogen-bonding motif. Spectroscopic studies confirm its near-planar conformation (ω ≈ 180°), enabling simultaneous donation and acceptance of hydrogen bonds with biological targets—typically with bond lengths of 1.8–2.2 Å [2]. This feature is critical for inhibiting kinases and phosphatases, where the urea bridges key residues (e.g., backbone amides in ATP-binding sites). The urea’s resonance stabilization also delocalizes electron density, reducing susceptibility to hydrolytic cleavage compared to carbamate or ester linkages. Notably, the N-(isoxazolyl)-N’-(methoxyphenyl) configuration generates an asymmetric electronic environment, polarizing the carbonyl group (δC=O ≈ +0.25 e) to strengthen interactions with cationic residues like lysine or arginine [2] [5].
The 5-tert-butyl group on the isoxazole ring provides strategic steric bulk that enhances both binding selectivity and pharmacokinetic behavior:
The 3-methoxyphenyl group (C₆H₄OCH₃-3′) influences target engagement through electronic and spatial effects:
Compound Modification | Target Affinity (IC₅₀) | Selectivity Ratio | Key Property |
---|---|---|---|
5-tert-Butyl (core compound) | 0.15 μM (Kinase X) | >100 vs. Kinase Y | Optimal logP & metabolic stability |
5-Methyl | 0.98 μM | 12 | Reduced steric shielding |
3-Methoxyphenyl | 0.21 μM | 85 | Enhanced π-stacking |
4-Methoxyphenyl | 0.45 μM | 40 | Altered hydrogen-bond geometry |
Synthesis typically follows a convergent route:
Compound Name | CAS Number | Molecular Formula | Key Structural Variation |
---|---|---|---|
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(3-methoxyphenyl)urea | 894271-98-8 | C₁₅H₁₉N₃O₃ | Core compound |
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-methoxyphenyl)urea | 894271-91-1 | C₁₅H₁₉N₃O₃ | Ortho-methoxy substitution |
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanediol | 12091724 (CID) | C₂₀H₂₆O₃ | Aliphatic linker, no isoxazole |
tert-Butyl [3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbamate | PH014688 | C₁₄H₁₇N₃O₄ | Oxadiazole core, carbamate link |
This compound exemplifies rational fragment linking in drug design, leveraging the isoxazole’s metabolic stability, urea’s directional binding, and substituent-derived selectivity—a blueprint for developing kinase inhibitors or anti-inflammatory agents [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: